2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Description
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:
- Triazolo-pyridine backbone: A fused bicyclic system with a triazole ring (positions 1, 2, 4) and a pyridine ring.
- Trifluoromethyl group: Located at position 8 of the pyridine ring, enhancing lipophilicity and metabolic stability.
This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the amine’s versatility in derivatization.
Properties
IUPAC Name |
2-[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c10-9(11,12)6-2-1-5-16-7(3-4-13)14-15-8(6)16/h1-2,5H,3-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKFPCAYGXJLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely and are influenced by their chemical structure . The molecular and cellular effects of these compounds’ actions can also vary depending on their specific targets and the biochemical pathways they affect .
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds . .
Biochemical Analysis
Biochemical Properties
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to various physiological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways. Additionally, this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its activity. Additionally, this compound can induce conformational changes in target proteins, leading to altered protein function and downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as persistent upregulation of stress response genes.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At higher doses, toxic effects have been observed, including liver damage and neurotoxicity. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids. These interactions can have significant implications for cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, the compound has been shown to accumulate in specific tissues, such as the liver and brain, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum, through specific targeting signals and post-translational modifications.
Biological Activity
The compound 2-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a member of the triazolopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.16 g/mol. The trifluoromethyl group enhances lipophilicity and potentially influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazolopyridine scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazolopyridine have shown efficacy against various strains of bacteria and fungi. The specific compound has been evaluated for its activity against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. In vitro assays demonstrated an effective concentration (EC50) of approximately 0.17 μM against this pathogen, showcasing its potential as an antiparasitic agent .
Structure-Activity Relationships (SAR)
The SAR studies conducted on triazolopyridine derivatives reveal that modifications to the heteroaryl head group significantly affect biological activity. For example, substituents at the 3-position of the pyridine ring have been shown to modulate potency and selectivity against various biological targets. Specifically, larger substituents retain potency while smaller groups lead to decreased activity .
Cardiovascular Effects
Concerns regarding cardiotoxicity have been raised due to the inhibition of the hERG potassium channel by certain analogs. The compound's selectivity profile indicates that while some derivatives exhibit hERG channel inhibition at higher concentrations (10 μM), others demonstrate a more favorable selectivity ratio for their intended targets over hERG .
Case Study 1: Efficacy Against Cryptosporidium
In a detailed investigation involving mouse models infected with C. parvum, the compound was observed to exhibit significant oral efficacy in both acute and chronic infection models. The results suggested that not only did the compound demonstrate in vitro potency but also translated into effective in vivo outcomes .
Case Study 2: Neuroprotective Potential
Another area of exploration has been the neuroprotective properties of triazolopyridine derivatives. Research indicates that certain modifications can enhance neuroprotective effects while minimizing adverse reactions associated with MAO-B inhibition, which is crucial in treating neurodegenerative diseases .
Comparative Analysis of Related Compounds
| Compound | CAS Number | EC50 (μM) | Biological Activity | Notes |
|---|---|---|---|---|
| This compound | N/A | 0.17 | Antiparasitic | Effective against C. parvum |
| SLU-2633 | N/A | 0.17 | Antiparasitic | Reference compound for SAR studies |
| 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine | N/A | 2.1 | Antiparasitic | Modest potency with oral efficacy |
Comparison with Similar Compounds
Structural Analogs with Modified Substituent Positions
Chloro-Trifluoromethyl Derivatives
- 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine (CAS 901273-30-1) : Differs by a chlorine atom at position 8 instead of trifluoromethyl. Molecular formula: C₉H₈ClF₃N₄ (vs. C₉H₉F₃N₄ for the target compound).
Methyl-Substituted Analogs
Core Heterocycle Variations
Triazolo-Pyrazine Derivatives
Triazolo-Pyrimidine Derivatives
- 5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 14) :
- Pyrimidine core with fluorine and methoxy substituents.
- Synthesis : Conducted in NMP at room temperature.
- Impact : Pyrimidine’s planarity may improve DNA/RNA targeting but reduce blood-brain barrier penetration.
Functional Group Modifications
Trifluoromethyl-Phenyl Hybrids
- 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine : Fused pyrazolo-triazolo-pyrimidine system with trifluoromethylphenyl. Melting point: 573 K (vs. Impact: Increased structural complexity may enhance selectivity but complicate synthesis.
Saturated Core Derivatives
- 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride :
- Partially hydrogenated core reduces aromaticity.
- Molecular formula : C₆H₁₂Cl₂N₄.
- Impact : Increased flexibility could improve binding to conformational targets.
Research Implications
- Substituent Position : Trifluoromethyl at position 8 (target compound) vs. 6 () alters steric and electronic profiles, impacting receptor binding .
- Heterocycle Choice : Pyridine cores (target) vs. pyrazine/pyrimidine () influence solubility and target engagement.
- Synthetic Accessibility : High-yield procedures (e.g., General Procedure E ) are critical for scalable production of analogs.
Preparation Methods
Table 1: Summary of Synthetic Variations and Potency (EC50) for Related Compounds
This table illustrates that the presence of the trifluoromethyl group and the maintenance of the ethan-1-amine side chain are critical for activity, with variations in the heterocyclic core significantly impacting biological potency.
Analytical and Practical Considerations
- Reaction conditions for cyclization and trifluoromethylation require careful control to avoid side reactions.
- Protecting groups may be used during amine introduction to prevent undesired reactions.
- Purification typically involves chromatography due to the complexity of the heterocyclic intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
